Cas no 83-33-0 (2,3-dihydro-1H-inden-1-one)
2,3-dihydro-1H-inden-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-Indanone
- A-HYDRINDONE
- ALPHA-HYDRINDON
- ALPHA-HYDRINDONE
- AKOS 92310
- 2,3-Dihydro-1H-inden-1-one
- 2,3-DIHYDROINDEN-1-ONE
- 1-OXOINDANE
- 1-OXOHYDRINDENE
- 1,3-dihydro-1-oxo-2H-indene
- 1-Hydroindone
- 1-INDENONE
- 1-Indone
- 1-oxo-2,3,dihydroinden
- 1-OXOINDAN
- 1-oxo-indane
- 2,3-dihydro-1-1H-indenone
- cis-indanone
- IDO
- I-Indanone
- Indan-1-one
- INDANONE
- Indone
- α-Hydrindone
- 1-Ketohydrindene
- [ "" ]
- DTXSID1058892
- PS-5770
- Indan-1-one (1-Indanone)
- alpha-Indanone
- EINECS 201-470-1
- Indenone, dihydro-
- 2,3-Dihydro-1-indenone
- 1-Indanone, purum, >=98.0% (GC)
- BP-12824
- 1ON
- F0001-2126
- SCHEMBL24746
- BCP19847
- SY001380
- 1-Indanone, ReagentPlus(R), >=99%
- 1-OXOBENZOCYCLOPENTANE
- I0013
- HY-W004333
- Hydrindone
- bmse000496
- Indan-1-one, Alpha-Indanone
- PB48801
- AH-034/32845037
- Z104495974
- FT-0607937
- SCHEMBL3694431
- NSC 2581
- .alpha.-Indanone
- EN300-21403
- V7021Y717I
- AMY3674
- I-0700
- UNII-V7021Y717I
- RASAGILINE METABOLITE, INDANONE
- 1H-INDAN-1-ONE
- MFCD00003785
- CHEBI:17404
- 1H-Inden-1-one, 2,3-dihydro-
- AKOS000119606
- CCG-321650
- indan-1-on
- indanone (1)
- Q15906439
- InChI=1/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H
- AC-2464
- STK290968
- 1-Indanone, Vetec(TM) reagent grade, 98%
- s9346
- CS-W004333
- NSC2581
- Indanone (VAN)
- AI3-11798
- dihydro-inden-1-one
- .alpha.-Hydrindone
- 83-33-0
- NSC-2581
- 30286-23-8
- indane-1-one
- 2,3-dihydro-inden-1-one
- C01504
- Indanone-(1)
- 1-Indanone (8CI)
- 2,3-Dihydro-1H-inden-1-one (ACI)
- Indanone (7CI)
- α-Indanone
- NS00038249
- DB-019218
- 2,3-dihydro-1H-inden-1-one
-
- MDL: MFCD00003785
- Inchi: 1S/C9H8O/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2
- InChI Key: QNXSIUBBGPHDDE-UHFFFAOYSA-N
- SMILES: O=C1CCC2C1=CC=CC=2
- BRN: 507957
Computed Properties
- Exact Mass: 132.057515g/mol
- Surface Charge: 0
- XLogP3: 1.7
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Rotatable Bond Count: 0
- Monoisotopic Mass: 132.057515g/mol
- Monoisotopic Mass: 132.057515g/mol
- Topological Polar Surface Area: 17.1Ų
- Heavy Atom Count: 10
- Complexity: 151
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- Tautomer Count: 2
Experimental Properties
- Color/Form: Powder
- Density: 1.103 g/mL at 25 °C(lit.)
- Melting Point: 38-40 °C (lit.)
- Boiling Point: 243-245 °C(lit.)
- Flash Point: Fahrenheit: 231.8 ° f < br / > Celsius: 111 ° C < br / >
- Refractive Index: 1.5610 (estimate)
- Solubility: 6.5g/l
- Water Partition Coefficient: 6.5 g/L (20 C)
- PSA: 17.07000
- LogP: 1.81550
- Solubility: Slightly soluble in water, soluble in ethanol, diethyl ether, acetone, chloroform, petroleum ether.
- Vapor Pressure: 0.0±0.4 mmHg at 25°C
2,3-dihydro-1H-inden-1-one Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: R22
- Safety Instruction: S22; S24/25; S36; S26
-
Hazardous Material Identification:
- TSCA:Yes
- Risk Phrases:R22
- Storage Condition:Inert atmosphere,Room Temperature
- Packing Group:II; III
- Safety Term:4.1
2,3-dihydro-1H-inden-1-one Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914399090Overview:
2914399090. Other aromatic ketones without other oxygen-containing groups. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914399090. other aromatic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
2,3-dihydro-1H-inden-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1044450-25g |
1-Indanone |
83-33-0 | 98% | 25g |
¥60.00 | 2024-07-28 | |
| Ambeed | A125094-100g |
2,3-Dihydro-1H-inden-1-one |
83-33-0 | 98% | 100g |
$26.0 | 2025-02-20 | |
| Enamine | EN300-21403-2.5g |
2,3-dihydro-1H-inden-1-one |
83-33-0 | 95% | 2.5g |
$27.0 | 2023-09-16 | |
| eNovation Chemicals LLC | K12936-5g |
1-INDANONE |
83-33-0 | >95% | 5g |
$495 | 2023-09-04 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | I59740-25g |
1-Indanone |
83-33-0 | 98% | 25g |
¥66.0 | 2023-09-07 | |
| Apollo Scientific | OR6561-10g |
Indan-1-one |
83-33-0 | 98% | 10g |
£14.00 | 2023-04-14 | |
| Enamine | EN300-21403-0.1g |
2,3-dihydro-1H-inden-1-one |
83-33-0 | 95% | 0.1g |
$19.0 | 2023-09-16 | |
| Ambeed | A125094-1kg |
2,3-Dihydro-1H-inden-1-one |
83-33-0 | 98% | 1kg |
$257.0 | 2025-02-20 | |
| Ambeed | A125094-10g |
2,3-Dihydro-1H-inden-1-one |
83-33-0 | 98% | 10g |
$8.0 | 2025-02-20 | |
| TRC | I499900-500 g |
1-Indanone |
83-33-0 | 500g |
505.00 | 2021-08-04 |
2,3-dihydro-1H-inden-1-one Production Method
Production Method 1
1.2 Reagents: Water Solvents: Dichloromethane ; cooled
Production Method 2
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Production Method 6
1.2 Solvents: Chloroform ; rt
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Production Method 14
1.2 Reagents: Hydrogen ; 0.5 h, rt
1.3 Reagents: 1-Dodecyne Solvents: Dichloromethane ; 16 h, rt
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Production Method 19
1.2 Solvents: Dichloromethane ; 18 h, rt
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Production Method 37
1.2 8 h, 100 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Solvents: Diethyl ether
Production Method 38
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Production Method 41
2,3-dihydro-1H-inden-1-one Raw materials
- 2-Ethenylbenzaldehyde
- N-(2,3-dihydroinden-1-ylidene)hydroxylamine
- 2-Iodostyrene
- N-(2,3-dihydroinden-1-ylideneamino)-4-methylbenzenesulfonamide
- Benzenepropanoic acid, β-hydroxy-2-iodo-α-methylene-, methyl ester
- 3-chloropropanoyl chloride
- 1-Indanol
- Indene
- 2-(2-Carboxyethyl)benzoic acid
- N-acetyl-3-amino-1H-indene
- 2-{[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-N-naphthalen-2-ylacetamide
- Benzenepropanoic acid, 2-bromo-b-hydroxy-a-methylene-, methylester
- Silane, [(2,3-dihydro-1H-inden-1-yl)oxy]trimethyl-
- Methyl 3-Phenylpropionate(3-Phenylpropionic Acid Methyl Ester)
- 4-phenylbutan-2-one
- Indane
- Benzene, 1,1'-(oxydi-1-propyne-3,1-diyl)bis-
- 3-Phenylpropionic acid
2,3-dihydro-1H-inden-1-one Preparation Products
2,3-dihydro-1H-inden-1-one Suppliers
2,3-dihydro-1H-inden-1-one Related Literature
-
Naseem Ahmed,Gulab Khushalrao Pathe,Sohan Jheeta RSC Adv. 2015 5 63095
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Christine Baudequin,Jean-Christophe Plaquevent,Christophe Audouard,Dominique Cahard Green Chem. 2002 4 584
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Christine Baudequin,Jean-Christophe Plaquevent,Christophe Audouard,Dominique Cahard Green Chem. 2002 4 584
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Javier Francos,Sergio E. García-Garrido,Javier Borge,Francisco J. Suárez,Victorio Cadierno RSC Adv. 2016 6 6858
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Xiangqian Kong,Jie Qin,Zeng Li,Adina Vultur,Linjiang Tong,Enguang Feng,Geena Rajan,Shien Liu,Junyan Lu,Zhongjie Liang,Mingyue Zheng,Weiliang Zhu,Hualiang Jiang,Meenhard Herlyn,Hong Liu,Ronen Marmorstein,Cheng Luo Org. Biomol. Chem. 2012 10 7402
Additional information on 2,3-dihydro-1H-inden-1-one
Exploring the Versatile Applications and Properties of 2,3-Dihydro-1H-inden-1-one (CAS No. 83-33-0)
2,3-Dihydro-1H-inden-1-one (CAS No. 83-33-0), also known as indan-1-one, is a versatile organic compound that has garnered significant attention in the chemical and pharmaceutical industries. This bicyclic ketone, characterized by its unique five-membered ring fused to a benzene ring, serves as a crucial intermediate in the synthesis of various fine chemicals, fragrances, and active pharmaceutical ingredients (APIs). Its molecular structure, C9H8O, offers a balance of reactivity and stability, making it a valuable building block in organic synthesis.
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From a chemical perspective, 2,3-dihydro-1H-inden-1-one exhibits interesting physical properties. It typically appears as a colorless to pale yellow liquid with a melting point of 40-42°C and a boiling point of 243-245°C. These characteristics, combined with its moderate solubility in organic solvents, make it practical for various industrial processes. Laboratory technicians often search for "2,3-dihydro-1H-inden-1-one solubility" and "indan-1-one handling precautions" when working with this compound.
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In conclusion, 2,3-dihydro-1H-inden-1-one (CAS No. 83-33-0) represents a multifaceted chemical with diverse industrial applications. Its importance spans pharmaceuticals, fragrances, and specialty chemicals, making it a compound of enduring relevance. As research uncovers new possibilities and industries evolve, this bicyclic ketone will likely maintain its status as a valuable synthetic intermediate and functional material component.
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